2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride

説明

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinated reagents and amidine or imidoyl chloride functionalities. For instance, the one-step conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using Appel salt suggests that chlorinated reagents can be used to induce cyclization and substitution reactions in the presence of a base . Similarly, the preparation of N-(2-cyanophenyl)chloromethanimidoyl chloride from isothiocyanatobenzonitrile indicates that chlorination reactions can be used to introduce the imidoyl chloride group . These methods could potentially be adapted for the synthesis of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride can be deduced from spectroscopic data. For example, the single-crystal X-ray structure of an iminoquinazoline derivative provides information on the molecular geometry and electronic structure of such compounds . This suggests that the structure of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of chlorinated compounds and imidoyl chlorides is well-documented. The behavior of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile towards acid and base hydrolysis , as well as the role of a chlorinated cation radical in the oxidation of anisyl alcohol , provides insights into the potential reactions that 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride might undergo. These could include hydrolysis, oxidation, and radical-mediated reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride are not directly reported, the properties of structurally related compounds can offer some predictions. The solubility, stability, and reactivity of chlorinated aromatic compounds and imidoyl chlorides are influenced by their electronic structure and substituents . The presence of electron-withdrawing groups such as chlorides can affect the acidity of hydroxyl groups and the susceptibility of the compound to nucleophilic attack.

科学的研究の応用

Chlorohydroxybenzenesulfonyl Derivatives

Research by Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols, including 2,3-dichloro variants, into substituted benzenesulfonyl chlorides. These derivatives have been studied for potential use as herbicides. The sulfonyl chlorides were condensed with various nucleophilic reagents, leading to the production of different compounds, which are of interest for their potential applications in agriculture and pest control (Cremlyn & Cronje, 1979).

Role in Advanced Oxidation Processes

Yuan et al. (2011) investigated the effects of chloride ion, including compounds like 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride, in the degradation of azo dyes. This study is relevant for understanding how these compounds interact in advanced oxidation processes used in wastewater treatment, especially in the presence of chloride-rich conditions (Yuan et al., 2011).

Synthesis and Characterization of Complexes

A study by Saluja et al. (1996) focused on the synthesis of various substituted benzimidazoles, including dichloro variants like 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride. These compounds were evaluated for their potential antiviral activities, providing insights into the medical and pharmaceutical applications of such chemicals (Saluja et al., 1996).

Chromogenic Detection Systems

Fossati and Prencipe (2010) described the use of dichloro-hydroxybenzenesulfonic acids, closely related to 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride, in chromogenic detection systems. These systems are used for the enzymatic assay of uric acid in biological fluids, demonstrating the compound's importance in clinical chemistry and diagnostic applications (Fossati & Prencipe, 2010).

Nitrogenous Precursors in Chemistry

Chu, Moss, and Sauers (2005) investigated compounds like dichlorodiazirine, which can be related to 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride in terms of its chlorinated and nitrogenous structure. Such compounds are of interest as nitrogenous precursors for other chemical reactions, particularly in the generation of dichlorocarbene (Chu et al., 2005).

Safety and Hazards

特性

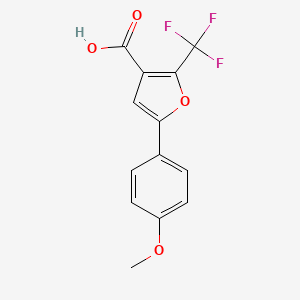

IUPAC Name |

2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRTTYDOBNWTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371988 | |

| Record name | 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265130-17-4 | |

| Record name | 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)